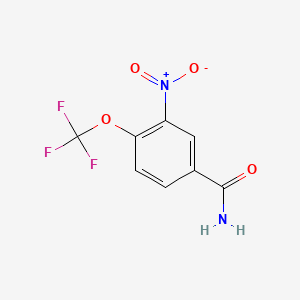

3-Nitro-4-(trifluoromethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Nitro-4-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H5F3N2O4 . It has an average mass of 250.132 Da and a mono-isotopic mass of 250.020142 Da .

Molecular Structure Analysis

The InChI code for 3-Nitro-4-(trifluoromethoxy)benzamide is 1S/C8H5F3N2O4/c9-8(10,11)17-6-2-1-4(7(12)14)3-5(6)13(15)16/h1-3H,(H2,12,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

3-Nitro-4-(trifluoromethoxy)benzamide has a molecular weight of 250.13 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Polymers : Hyojung Lee and S. Kim (2002) investigated the synthesis of poly(arylene ether amide)s containing trifluoromethyl groups via nucleophilic nitro displacement reaction. They reported the successful preparation of new polymers with significant molecular weights and high glass transition temperatures, demonstrating potential applications in materials science (Lee & Kim, 2002).

Precursors for Antitubercular Drugs : A study by A. Richter et al. (2021) highlighted the structural characterization of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide as precursors for the synthesis of antitubercular benzothiazinones. These compounds show promise as new drug candidates against tuberculosis (Richter et al., 2021).

Corrosion Inhibition Studies : Ankush Mishra et al. (2018) conducted a study on the inhibition behavior of N-Phenyl-benzamide derivatives on the acidic corrosion of mild steel. Their findings suggest that substituents like nitro groups influence the inhibition efficiency, which has implications in industrial corrosion prevention (Mishra et al., 2018).

Insect Control : Research by C. Schaefer et al. (1978) explored new substituted benzamides with promising activity against mosquitoes. They found that compounds like 2-Chloro-N-[[[4-(trifluoromethoxy) phenyl] amino]carbonyl]benzamide were effective in controlling larval populations of certain mosquito species (Schaefer et al., 1978).

Molecular Electronics : Chen et al. (1999) used a molecule with a nitroamine redox center, including a nitrobenzamide structure, in a molecular electronic device. This study revealed significant on-off ratios and negative differential resistance, indicating potential applications in molecular electronics (Chen et al., 1999).

Antitubercular Activity : J. Cherian et al. (2011) investigated the structure-activity relationships of antitubercular nitroimidazoles, including a compound with a 4-(trifluoromethoxy)benzylamino tail. They synthesized derivatives with potent activity against Mycobacterium tuberculosis, contributing to the development of new antitubercular drugs (Cherian et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-nitro-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O4/c9-8(10,11)17-6-2-1-4(7(12)14)3-5(6)13(15)16/h1-3H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLVPZHDZLCXKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716480 |

Source

|

| Record name | 3-Nitro-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-(trifluoromethoxy)benzamide | |

CAS RN |

1214323-50-8 |

Source

|

| Record name | 3-Nitro-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B599112.png)

![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)